1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene

Description

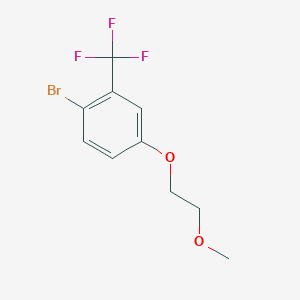

1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) group at the 2-position and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) substituent at the 4-position of the benzene ring. This molecule is structurally distinct due to the combination of electron-withdrawing (CF₃) and electron-donating (methoxyethoxy) groups, which influence its reactivity, solubility, and applications in organic synthesis. It serves as a key intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatility in cross-coupling reactions and functional group tolerance .

Properties

IUPAC Name |

1-bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O2/c1-15-4-5-16-7-2-3-9(11)8(6-7)10(12,13)14/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLRRNHQVBGGRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene can be synthesized through several methods, including:

Halogenation: Bromination of 4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene using bromine in the presence of a catalyst.

Nucleophilic Substitution: Reacting 1-bromo-2-(trifluoromethyl)benzene with 2-methoxyethanol under basic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene undergoes various types of reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid or ketone.

Reduction: Reduction of the bromine atom to form the corresponding hydrocarbon.

Substitution: Replacement of the bromine atom with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Utilizing nucleophiles like sodium azide (NaN3) or potassium iodide (KI) under basic conditions.

Major Products Formed:

Oxidation: 1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzoic acid or 1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzophenone.

Reduction: 1,4-Dihydro-1-bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene.

Substitution: 1-Azido-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene or 1-Iodo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene.

Scientific Research Applications

1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene finds applications in various scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The trifluoromethyl group enhances the compound's binding affinity to certain enzymes and receptors.

Pathways Involved: The methoxyethoxy group may influence the compound's solubility and transport within biological systems, affecting its overall activity.

Comparison with Similar Compounds

Substituent Variations

Trifluoromethoxy vs. Methoxyethoxy :

- 1-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene (CAS 2029355-44-8) replaces the 2-methoxyethoxy group with a trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the methoxyethoxy substituent. This difference impacts reactivity in electrophilic substitution and coupling reactions .

- 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6) further introduces a fluorine atom at the 2-position, enhancing electron withdrawal and altering regioselectivity in reactions .

- Alkyl Ether Modifications: 1-Bromo-4-(2-propen-1-yloxy)-2-(trifluoromethyl)benzene (CAS 1208-41-9) substitutes the methoxyethoxy group with an allyloxy (-OCH₂CH=CH₂) chain. 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene (CAS 1291487-18-7) adds a methyl group at the 1-position, sterically hindering reactions at the adjacent bromine site .

Halogen and Functional Group Diversity

- Multi-Halogenated Derivatives: 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS 892845-59-9) incorporates chlorine at the 2-position, increasing steric and electronic complexity. Such derivatives are less reactive in Suzuki-Miyaura couplings due to competing substitution pathways . 1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene (CAS 2090805-17-5) introduces fluorine at the 5-position, enhancing metabolic stability in pharmaceutical applications compared to non-fluorinated analogs .

Yield and Purity

- Purity : The target compound’s analogs, such as 1-bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene (CID 14026185), are synthesized with >95% purity via column chromatography, comparable to industrial standards .

- Byproduct Formation : Compounds with bulky substituents (e.g., methyl in ) may require additional purification steps, reducing overall yield .

Physicochemical Properties

Key Observations :

Pharmaceutical Intermediates

Material Science

- 1-Bromo-4-[(4-bromophenyl)ethynyl]benzene (CAS 2789-89-1) is used in conjugated polymer synthesis via Sonogashira coupling, whereas the target compound’s methoxyethoxy group may introduce steric hindrance in polymer backbones .

Biological Activity

1-Bromo-4-(2-methoxyethoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a trifluoromethyl group, and an ethoxy group attached to a benzene ring. This compound is recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and drug development.

Molecular Structure and Properties

The molecular formula of this compound is C11H12BrF3O2. Its structural features include:

- Bromine atom : Enhances reactivity in nucleophilic substitution reactions.

- Trifluoromethyl group : Increases lipophilicity and metabolic stability, potentially influencing bioactivity.

- Ethoxy group : Contributes to solubility and reactivity.

Antimicrobial Activity

Halogenated aromatic compounds are known for their antimicrobial properties. The presence of the trifluoromethyl group is believed to enhance these effects due to increased lipophilicity, which can improve membrane penetration and interaction with microbial targets.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on various halogenated derivatives have shown promising results against different cancer cell lines:

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.48 | Induction of apoptosis via caspase activation |

| Compound B | U-937 (leukemia) | 0.19 | Cell cycle arrest at G1 phase |

| Compound C | HCT-116 (colon cancer) | 1.54 | Inhibition of proliferation |

These findings suggest that structural modifications, including the introduction of electron-withdrawing groups like trifluoromethyl, can enhance biological activity by improving interaction with cellular targets .

Case Studies and Research Findings

- Synthesis and Evaluation : A study involving the synthesis of various derivatives of halogenated benzene compounds reported that the introduction of electron-withdrawing groups significantly improved anticancer activity against several cell lines, including MCF-7 and U-937 . The presence of the trifluoromethyl group was noted to be particularly beneficial in enhancing cytotoxicity.

- Mechanistic Insights : Flow cytometry assays have indicated that certain derivatives induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death . This mechanism is critical for developing effective anticancer agents.

- Comparative Analysis : A comparison between this compound and structurally similar compounds revealed that variations in substituents significantly affect biological potency. For example, compounds lacking the trifluoromethyl group exhibited lower cytotoxicity against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.